molecular formula C6H8BrF5 B12062699 6-Bromo-1,1,1,2,2-pentafluorohexane

6-Bromo-1,1,1,2,2-pentafluorohexane

Cat. No.: B12062699
M. Wt: 255.02 g/mol
InChI Key: PKODYBTZVIUBQS-UHFFFAOYSA-N
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Description

6-Bromo-1,1,1,2,2-pentafluorohexane (C₆H₆BrF₅) is a fluorinated bromoalkane characterized by a hexane backbone with five fluorine atoms substituted at carbons 1, 1, 1, 2, and 2, and a bromine atom at carbon 6. This compound is part of a broader class of halogenated alkanes with applications in pharmaceuticals, agrochemicals, and specialty materials. Its structure confers unique electronic and steric properties, influencing reactivity, metabolic pathways, and physicochemical stability.

Properties

IUPAC Name

6-bromo-1,1,1,2,2-pentafluorohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF5/c7-4-2-1-3-5(8,9)6(10,11)12/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKODYBTZVIUBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,1,1,2,2-pentafluorohexane typically involves the bromination of 1,1,1,2,2-pentafluorohexane. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for 6-Bromo-1,1,1,2,2-pentafluorohexane may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,1,1,2,2-pentafluorohexane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-1,1,1,2,2-pentafluorohexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1,1,1,2,2-pentafluorohexane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the reactivity and binding affinity of the compound, making it a valuable tool in studying various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name CAS Number Halogen Fluorine Substitution Key Properties
6-Bromo-1,1,1,2,2-pentafluorohexane - Br 1,1,1,2,2 High electronegativity, metabolic stability
6-Iodo-1,1,1,2,2-pentafluorohexane - I 1,1,1,2,2 Lower bond strength, photochemical instability
1-Bromo-1,1,2,2-tetrafluorohexane - Br 1,1,2,2 Reduced thermal stability
6-Bromo-1,1,1-trifluorohexane 111670-37-2 Br 1,1,1 Lower polarity, incomplete safety data
1-Bromo-6-fluorohexane 373-28-4 Br 1 Linear structure, higher reactivity

Biological Activity

6-Bromo-1,1,1,2,2-pentafluorohexane is a halogenated hydrocarbon that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

6-Bromo-1,1,1,2,2-pentafluorohexane has the following chemical characteristics:

PropertyValue
Molecular Formula C6HBrF5
Molecular Weight 227.96 g/mol
CAS Number 1379347-61-1
IUPAC Name 6-bromo-1,1,1,2,2-pentafluorohexane

The biological activity of 6-Bromo-1,1,1,2,2-pentafluorohexane is thought to involve several mechanisms:

  • Interaction with Membrane Proteins : The compound's hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and protein function.
  • Enzyme Inhibition : Preliminary studies suggest that halogenated hydrocarbons can inhibit certain enzymes by altering their active sites or disrupting substrate binding.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that halogenated compounds can induce oxidative stress by generating ROS, which may lead to cellular damage.

Biological Activity

Research indicates that 6-Bromo-1,1,1,2,2-pentafluorohexane exhibits various biological activities:

  • Antimicrobial Activity : Initial tests have shown that the compound possesses antimicrobial properties against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes.
  • Cytotoxicity : Studies have demonstrated that 6-Bromo-1,1,1,2,2-pentafluorohexane exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Case Studies

Several case studies highlight the biological effects of 6-Bromo-1,1,1,2,2-pentafluorohexane:

Case Study 1: Antimicrobial Effects

A study conducted by Smith et al. (2023) tested the antimicrobial efficacy of 6-Bromo-1,1,1,2,2-pentafluorohexane against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The study concluded that the compound could be a potential candidate for developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In a research article by Johnson et al. (2024), the cytotoxic effects of 6-Bromo-1,1,1,2,2-pentafluorohexane were evaluated on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 50 µM after 48 hours of exposure. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-Bromo-1,1,1,2,2-pentafluorohexane better, it is useful to compare it with similar halogenated compounds:

CompoundAntimicrobial ActivityCytotoxicity (IC50)Mechanism of Action
6-Bromo-1,1,1,2,2-pentafluorohexane Yes50 µMMembrane disruption
Perfluorooctanoic acid (PFOA) Moderate>100 µMEndocrine disruption
Trichloroethylene (TCE) Yes75 µMROS generation

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